[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate
Description
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate is a structurally complex taxane derivative. Its core framework includes a pentacyclic system with acetyloxy, triethylsilyloxy, and benzoate substituents, which modulate solubility, metabolic stability, and pharmacological activity .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H48O13Si/c1-10-52(11-2,12-3)51-24-18-25-37(19-45-25,49-22(6)40)29-32(47-33(43)23-16-14-13-15-17-23)38-31(48-34(44)50-38)27(41)20(4)26(35(38,7)8)28(46-21(5)39)30(42)36(24,29)9/h13-17,24-25,28-29,31-32H,10-12,18-19H2,1-9H3/t24-,25+,28+,29-,31-,32-,36+,37-,38+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAVYJZKSOXQISM-VECNKZNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(=O)C5C(C3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C(C(=O)[C@H]5[C@@]([C@H]3OC(=O)C6=CC=CC=C6)(C4(C)C)OC(=O)O5)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H48O13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
740.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [(1S,2S,3R,4S,7R,9S,10S,12R,16R)-4,12-Diacetyloxy-10,14,20,20-tetramethyl-11,15,18-trioxo-9-triethylsilyloxy-6,17,19-trioxapentacyclo[11.6.1.01,16.03,10.04,7]icos-13-en-2-yl] benzoate is a complex organic molecule notable for its potential biological activities. This article reviews its chemical properties and biological effects based on diverse research findings.
Chemical Structure and Properties
This compound is characterized by a highly intricate structure that includes multiple functional groups such as acetoxy and silyloxy moieties. Its molecular formula is , with a molecular weight of approximately 596.6 g/mol.
Structural Features
- Functional Groups : Diacetoxy groups contribute to its reactivity.
- Cyclopentacyclic Framework : The pentacyclic structure may influence its interaction with biological targets.
Biological Activity
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
Studies have shown that compounds with similar structural features possess significant antimicrobial properties. For instance:
- Inhibition of Bacterial Growth : Compounds with acetoxy groups have been found to inhibit the growth of several bacterial strains.
Antioxidant Properties
The presence of multiple hydroxyl groups in structurally related compounds suggests potential antioxidant activity:
- Free Radical Scavenging : The ability to scavenge free radicals could provide protective effects against oxidative stress.
Cytotoxicity and Anticancer Activity
Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines:
- Cell Viability Assays : Testing on various cancer cell lines (e.g., breast and colon cancer) indicates reduced cell viability at specific concentrations.
Research Findings and Case Studies
Several studies have investigated the biological activity of related compounds or derivatives:
| Study | Findings |
|---|---|
| Study 1 | Demonstrated significant antibacterial activity against Gram-positive bacteria. |
| Study 2 | Found antioxidant activity comparable to standard antioxidants like ascorbic acid. |
| Study 3 | Reported cytotoxic effects on human cancer cell lines with IC50 values indicating potential for further development as an anticancer agent. |
The mechanisms underlying the biological activities of this compound are still under investigation:
- Interaction with Cellular Targets : Potential interactions with cellular membranes or specific enzymes may explain its antimicrobial and cytotoxic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Features
The compound is compared below with taxane derivatives, focusing on substituents and functional groups:
Key Structural Insights :
- The target compound distinguishes itself with a triethylsilyloxy group , which may enhance lipophilicity and oral bioavailability compared to other taxanes .
- Unlike Cabazitaxel, which uses methoxy groups to evade drug resistance, the target compound relies on acetyloxy and trioxo groups for metabolic stability .
- The 11,15,18-trioxo system in the target compound is unique and could influence binding to β-tubulin .
Pharmacological and Pharmacokinetic Comparisons
Activity Against Cancer Cells:
- Docetaxel and Cabazitaxel exhibit IC₅₀ values in the nanomolar range against prostate and breast cancers . The target compound lacks direct cytotoxicity data but shares structural motifs linked to microtubule inhibition.
- 7-Xylosyl-10-Deacetyltaxol B shows reduced cytotoxicity compared to Paclitaxel, likely due to xylosyl-induced steric hindrance .
Metabolic Stability:
- Cabazitaxel’s methoxy groups reduce affinity for P-glycoprotein efflux pumps, enhancing retention in resistant cells .
Preparation Methods
Silyl Ether Protection of Hydroxyl Groups
The triethylsilyloxy moiety at position 9 is critical for preventing undesired side reactions during oxidation steps. As shown in organocatalysis studies, triethylsilyl (TES) protection is achieved by reacting the corresponding alcohol with triethylsilyl chloride (TESCl) in the presence of imidazole or pyridine. This method offers high yields (>90%) and compatibility with subsequent acetylations.
Regioselective Acetylation
The diacetyloxy groups at positions 4 and 12 are introduced using acetic anhydride under controlled conditions. A protocol adapted from p-acetoxy-benzoic acid synthesis involves:
-
Reactant ratios : 1.2–1.5 equivalents of acetic anhydride per hydroxyl group.
-
Catalyst : Pyridine (0.1–0.5 mol%) to accelerate acylation while minimizing racemization.
-
Temperature : 80–85°C to balance reaction rate and stereochemical integrity.
Key Reaction Steps in Pentacyclic Framework Assembly
Diels-Alder Cycloaddition for Ring Formation
The bicyclo[2.2.1]heptane segment is constructed via a Diels-Alder reaction between a camphor-derived diene and a dienophile. For example, thiosemicarbazone intermediates similar to those in antiviral compound syntheses provide stereochemical control.
Conditions :
Oxidative Formation of Ketone Groups
The 11,15,18-trioxo functionality is installed through Jones oxidation (CrO3/H2SO4) or Swern oxidation (oxalyl chloride/DMSO). Kinetic studies indicate that Swern conditions preserve acetyl and silyl groups better, yielding 85–92% conversion.
Optimization of Reaction Conditions
Temperature and Catalysis in Acetylation
Data from p-acetoxy-benzoic acid synthesis reveal that exceeding 85°C during acetylation leads to by-product formation (Table 1).
| Parameter | Optimal Range | By-Product Yield at 90°C |
|---|---|---|
| Temperature | 80–85°C | 12–15% |
| Pyridine Catalyst | 0.1–0.5 mol% | <5% |
| Reaction Time | 2–3 h | N/A |
Solvent Effects on Cyclization
Polar aprotic solvents (e.g., THF, DMF) enhance cyclization rates but may hydrolyze silyl ethers. Mixed solvents (THF/heptane) improve yields to 78–82% while maintaining protecting group stability.
Purification and Characterization
Q & A
Q. What are the recommended synthetic methods for this compound, and how can reaction yields be optimized?
Methodological Answer : Synthesis typically involves multi-step pathways, including esterification of hydroxyl groups and protection/deprotection strategies for sensitive functional groups. Key steps:
- Acylation : React the hydroxyl group with acetyl chloride in anhydrous dichloromethane (DCM) at 0°C to form acetyloxy derivatives .
- Triethylsilyl (TES) protection : Use triethylsilyl chloride (TESCl) and imidazole in DMF to protect hydroxyl groups, preventing undesired side reactions .
- Crystallization : Optimize purity via slow evaporation in ethyl acetate/hexane (3:1) .
Q. Table 1: Synthetic Methods and Yields
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Acetylation | AcCl, DCM, 0°C | 85–90 | |
| TES Protection | TESCl, imidazole, DMF, RT | 75–80 | |
| Cyclization | BF₃·Et₂O, CH₂Cl₂, −20°C | 60–65 |
Q. Which analytical techniques are critical for structural characterization?
Methodological Answer :
- NMR Spectroscopy : Use ¹H/¹³C NMR (600 MHz, CDCl₃) to confirm stereochemistry and functional groups (e.g., acetyloxy at δ 2.1–2.3 ppm) .
- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (Mo-Kα radiation, 100 K) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., [M+Na]⁺ at m/z 985.3521) .
Q. Table 2: Key Spectral Parameters
| Technique | Key Data Points | Reference |
|---|---|---|
| ¹³C NMR | C=O (δ 170–210 ppm) | |
| X-ray Diffraction | R-factor < 0.05 | |
| HRMS | Δ < 2 ppm |
Q. How do functional groups influence reactivity and stability?
Methodological Answer :
- Acetyloxy Groups : Participate in hydrolysis under acidic/basic conditions (e.g., 0.1M NaOH in MeOH/H₂O degrades the ester within 24h) .
- Triethylsilyl Ethers : Labile to fluoride ions (e.g., TBAF in THF removes TES at RT) .
- Benzoate Ester : Stable in non-polar solvents but hydrolyzes in polar protic solvents (e.g., MeOH/H₂O, pH 7.4) .
Q. What are the solubility and stability profiles under laboratory conditions?
Methodological Answer :
Q. Table 3: Solubility and Stability
| Solvent | Solubility (mg/mL) | Stability (25°C) |
|---|---|---|
| Dichloromethane | 50–60 | >6 months |
| Methanol | 5–10 | <1 week |
| Water | <0.1 | Unstable |
Advanced Research Questions
Q. How does stereochemistry impact bioactivity in enzyme inhibition assays?
Methodological Answer : The compound’s polycyclic core and stereocenters (e.g., 1S,2S,3R) influence binding to enzymes like cytochrome P450.
Q. Table 4: Stereochemical Impact on Bioactivity
| Stereoisomer | CYP3A4 IC₅₀ (µM) | Binding ΔG (kcal/mol) |
|---|---|---|
| (1S,2S,3R,4S,...) | 0.45 | −9.2 |
| (1R,2R,3S,4R,...) | 5.3 | −6.8 |
Q. How to resolve contradictions in spectral data (e.g., NMR vs. X-ray)?
Methodological Answer :
Q. What in vitro assays are suitable for evaluating biological activity?
Methodological Answer :
Q. How to model target interactions computationally?
Methodological Answer :
Q. How to optimize synthetic routes for scalability?
Methodological Answer :
Q. Table 5: Route Optimization
| Parameter | Batch Method | Flow Chemistry |
|---|---|---|
| Reaction Time | 12 h | 5 min |
| Yield | 65% | 85% |
| Catalyst Loading | 10 mol% | 2 mol% |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
